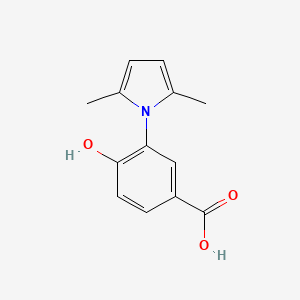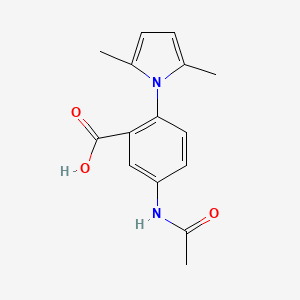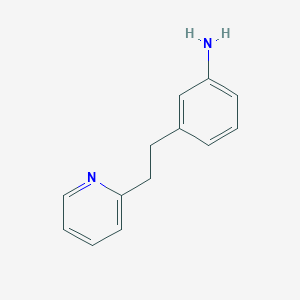
N-t-Butyl 4-bromobenzenesulfonamide
Overview
Description
N-t-Butyl 4-bromobenzenesulfonamide is a derivative of benzenesulfonamide that contains a butyl group and a bromine atom on the aromatic ring. This compound is commonly used as a reagent in organic synthesis and as a precursor in the production of various products such as herbicides, fungicides, and pharmaceuticals.
Mechanism of Action
Mode of Action
It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is s-linked to a benzene ring .
Result of Action
It has been used as a reagent in the preparation of cobalt (iii) complexes of n,r -sulfonyldithiocarbimate anion .
Preparation Methods
The synthesis of N-t-Butyl 4-bromobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-t-Butyl 4-bromobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The sulfonamide group can add to asymmetric alkenes and α, β-unsaturated carboxylic acid esters following Markownikoff’s rule.
Scientific Research Applications
N-t-Butyl 4-bromobenzenesulfonamide is used in various scientific research applications, including:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used as a precursor in the preparation of catalysts for various chemical reactions.
Pharmaceutical Development: It is involved in the synthesis of drug candidates and intermediates for medicinal chemistry research.
Material Science: It is used in the development of new materials with specific properties for industrial applications.
Comparison with Similar Compounds
N-t-Butyl 4-bromobenzenesulfonamide can be compared with other similar compounds such as:
4-Bromobenzenesulfonamide: Lacks the tert-butyl group, making it less bulky and potentially less selective in certain reactions.
N-Butylbenzenesulfonamide:
3-Bromo-N-tert-butylbenzenesulfonamide: Similar structure but with the bromine atom in a different position, affecting its reactivity and selectivity in chemical reactions.
These comparisons highlight the unique structural features of this compound that contribute to its specific reactivity and applications.
Properties
IUPAC Name |
4-bromo-N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMNSUKZJWPIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355322 | |
| Record name | 4-Bromo-N-tert-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93281-65-3 | |
| Record name | 4-Bromo-N-tert-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
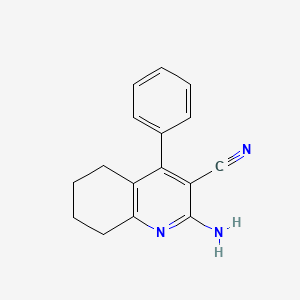
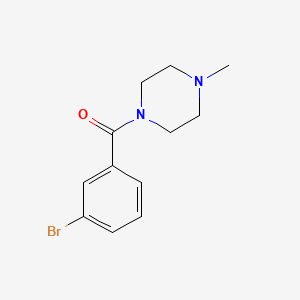
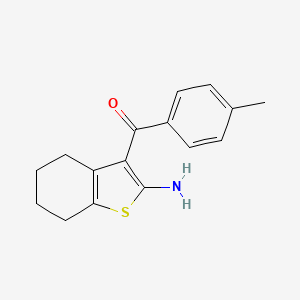
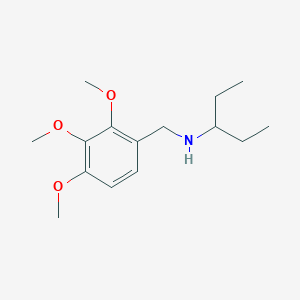

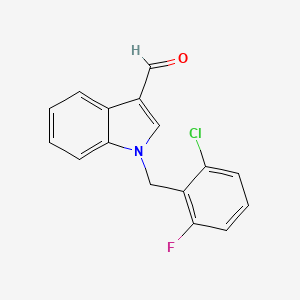
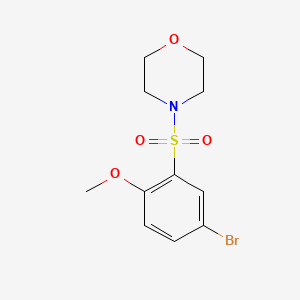
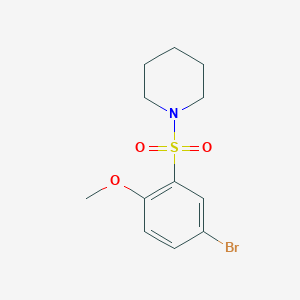
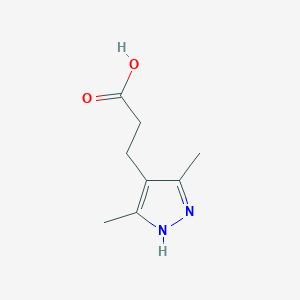

![2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269655.png)
